(2Z,3Z)-2,3-bis(furan-2-ylmethylidene)butanedioic acid
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Overview
Description
(2Z,3Z)-2,3-bis(furan-2-ylmethylidene)butanedioic acid is an organic compound characterized by the presence of two furan rings attached to a butanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,3Z)-2,3-bis(furan-2-ylmethylidene)butanedioic acid typically involves the condensation of furan-2-carbaldehyde with butanedioic acid derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z,3Z)-2,3-bis(furan-2-ylmethylidene)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
(2Z,3Z)-2,3-bis(furan-2-ylmethylidene)butanedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (2Z,3Z)-2,3-bis(furan-2-ylmethylidene)butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: A compound with similar furan-based structure.
Furan-2-carboxamide: Another furan derivative with distinct chemical properties.
Uniqueness
(2Z,3Z)-2,3-bis(furan-2-ylmethylidene)butanedioic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
18014-90-9 |
---|---|
Molecular Formula |
C14H10O6 |
Molecular Weight |
274.228 |
IUPAC Name |
(2Z,3Z)-2,3-bis(furan-2-ylmethylidene)butanedioic acid |
InChI |
InChI=1S/C14H10O6/c15-13(16)11(7-9-3-1-5-19-9)12(14(17)18)8-10-4-2-6-20-10/h1-8H,(H,15,16)(H,17,18)/b11-7-,12-8- |
InChI Key |
KORKVVKKPGZCFC-OXAWKVHCSA-N |
SMILES |
C1=COC(=C1)C=C(C(=CC2=CC=CO2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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